
Ergocristinine
Descripción general
Descripción
Ergocristinine is a peptide-type ergot alkaloid with a distinct stereochemical structure. It is part of the ergotoxine group, which includes several other alkaloids such as ergocristine, α- and β-ergokryptine, and ergocornine. Ergot alkaloids have been extensively studied for their synthesis, molecular structure, and chemical properties due to their biological significance and therapeutic potential (Stadler et al., 1969).
Synthesis Analysis
The synthesis of this compound and related ergot alkaloids involves starting materials with known stereochemistry. This approach has enabled the determination of absolute configurations in the peptide part of these molecules, which are critical for understanding their chemical behavior and biological activity (Stadler et al., 1969). Additionally, the synthesis of ergot alkaloids like rugulovasines and setoclavine highlights the use of vinylogous Mannich reactions as key steps, demonstrating the complexity and intricacy of ergot alkaloid synthesis (Liras et al., 2001).
Molecular Structure Analysis
This compound's molecular structure is characterized by strong intramolecular hydrogen bonds in its neutral form, which give it a folded conformation. This structure is pivotal for its biological activity and interaction with biological targets. The precise conformational analysis of ergot alkaloids like ergotamine and ergotaminine has been elucidated through NMR and potential-energy calculations, highlighting the importance of their three-dimensional structure (Pierri et al., 1982).
Chemical Reactions and Properties
This compound's chemical reactivity is influenced by its complex molecular structure. It participates in a variety of chemical reactions that underscore its reactivity and functional diversity. The presence of oxygen-, nitrogen-, and sulfur-containing functional groups in ergot alkaloids contributes to their specific physicochemical properties and reactivity, particularly due to the 2-thio-imidazole group (Yadan, 2021).
Physical Properties Analysis
The physical properties of this compound and related ergot alkaloids are closely tied to their molecular structure. The folded, hydrogen-bonded conformation observed in neutral molecules in solution impacts their solubility, stability, and interaction with biological membranes, which are essential for their pharmacological effects (Pierri et al., 1982).
Aplicaciones Científicas De Investigación
Detección en Alimentos para Animales
La Ergocristinine, junto con otras alcaloides del cornezuelo del centeno, a menudo se detectan en los alimentos para cerdos y lácteos . Se validó un método de micotoxinas múltiples confiable, sensible y preciso, basado en la extracción con una columna multifuncional Mycosep 150 antes del análisis mediante UHPLC-MS/MS, utilizando muestras de alimento para cerdos (100) y alimento lácteo (100) para los 11 AE seleccionados .
Detección en Alimentos Funcionales a Base de Avena
Se determinan la this compound y otras alcaloides principales del cornezuelo del centeno y sus epímeros en alimentos a base de avena y suplementos alimenticios . Se aplicó un procedimiento QuEChERS (rápido, fácil, económico, efectivo, robusto y seguro) modificado como tratamiento de muestra, reduciendo el consumo de solvente orgánico y aumentando la sensibilidad .
Estudios de Contracción Vascular
La this compound se utiliza en estudios que evalúan y comparan la contracción sostenida de las arterias de las vacas después de la exposición a dos formas de un alcaloide del cornezuelo del centeno, a saber, ergocristina y this compound . Esto ayuda a comprender los efectos de los alcaloides del cornezuelo del centeno en el sistema vascular .
Estudios de Impacto Neurológico
Se sabe que los alcaloides del cornezuelo del centeno, incluida la this compound, afectan el sistema nervioso . Por lo tanto, se utilizan en estudios neurológicos para comprender su impacto en el sistema nervioso de humanos y animales .
Estudios de Vasoconstricción
La this compound, como alcaloide del cornezuelo del centeno, se sabe que es un vasoconstrictor . Se utiliza en estudios para comprender el mecanismo de la vasoconstricción y sus efectos en el sistema cardiovascular .
Estudios de Contaminación por Micotoxinas
La this compound se utiliza en estudios para comprender la ocurrencia e impacto de la contaminación por micotoxinas en los alimentos para animales y los alimentos humanos . Estos estudios ayudan a mejorar la seguridad y calidad de los alimentos .
Mecanismo De Acción
Target of Action
Ergocristinine, an ergot alkaloid, primarily targets vascular receptors . It is known to interact with the serotonin (5-HT) 2A receptor and the alpha 2A adrenergic receptor . These receptors play a crucial role in the regulation of vascular tone, and their interaction with this compound leads to vasoconstriction .
Mode of Action
This compound interacts with its targets, leading to a sustained vascular contractile response . This interaction is thought to be due to the structural similarity of this compound to neurotransmitters . The binding of this compound to the vascular receptors triggers a series of biochemical events that result in the contraction of the vascular smooth muscle .
Biochemical Pathways
It is known that the interaction of this compound with its target receptors leads to a series of intracellular events that result in vasoconstriction . This involves the activation of secondary messengers and signaling pathways that ultimately lead to the contraction of the vascular smooth muscle .
Pharmacokinetics
It is known that this compound can cause a sustained vascular contractile response over a 180-minute incubation period This suggests that this compound may have a relatively long half-life in the body
Result of Action
The primary result of this compound’s action is vasoconstriction . This is due to the sustained vascular contractile response induced by this compound . The contraction of the vascular smooth muscle can lead to an increase in blood pressure. This compound has been noted to have a slower onset of action compared to its corresponding epimer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ergot alkaloids can potentially affect the bioactivity of this compound Additionally, the physiological environment, such as the pH and temperature, can also influence the stability and efficacy of this compound
Safety and Hazards
Direcciones Futuras
Recent studies demonstrated potential bioactivity of S-epimers . Therefore, further cost-effective investigations of the S-epimers are needed . This research contributes to the understanding of the ergot epimer-vascular receptor binding mechanisms, which may support the investigation of different approaches of minimizing ergot toxicity in livestock .
Análisis Bioquímico
Biochemical Properties
Ergocristinine plays a crucial role in biochemical reactions, particularly in vascular contractile responses. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound binds to vascular receptors such as 5-HT2A and alpha-2A adrenergic receptors . These interactions result in sustained vascular contractile responses, which are critical for understanding its pharmacological effects .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. In cancer cell lines, such as human colon (HepG2) and human liver (HT-29), this compound accumulates to a greater extent than its R-epimer, ergocristine . This accumulation can lead to cytotoxicity, influencing cell signaling pathways, gene expression, and cellular metabolism . The compound’s vasoactive properties also suggest potential impacts on cellular function through vasoconstriction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific vascular receptors. This compound binds to 5-HT2A and alpha-2A adrenergic receptors, leading to sustained vascular contractile responses . This binding is thought to involve differences in receptor binding mechanisms compared to its R-epimer, ergocristine . Additionally, this compound’s interactions with these receptors may result in enzyme inhibition or activation, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over extended periods. Studies using ex vivo aortic tissue baths have shown that this compound induces sustained vascular contractile responses for up to 180 minutes after exposure . The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, bovine metatarsal arteries exposed to increasing concentrations of this compound exhibited a concentration-dependent arterial contractile response . High doses of this compound can lead to significant vasoconstriction, which may result in toxic or adverse effects . Understanding these dosage effects is essential for determining safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. As an ergot alkaloid, it shares metabolic pathways with other compounds in this class, influencing metabolic flux and metabolite levels . The specific enzymes and cofactors involved in this compound’s metabolism are critical for understanding its pharmacokinetics and potential therapeutic uses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its pharmacological and toxicological properties . The transport and distribution mechanisms of this compound are essential for understanding its overall impact on cellular and tissue function.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27+,28-,29-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFIYUQVAZFDEE-NASJTFDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862080 | |
| Record name | Ergocristinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511-07-9 | |
| Record name | Ergocristinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocristinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocristinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-5'α-benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCRISTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ6FET17QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





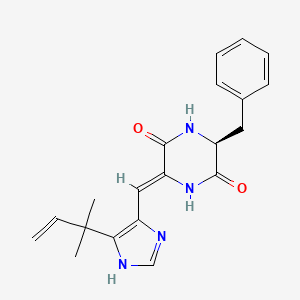
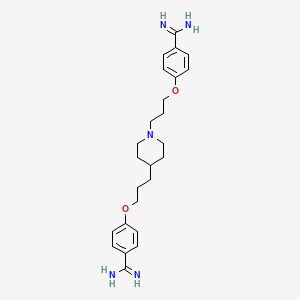

![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
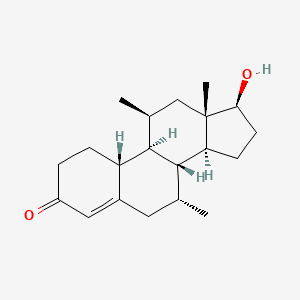
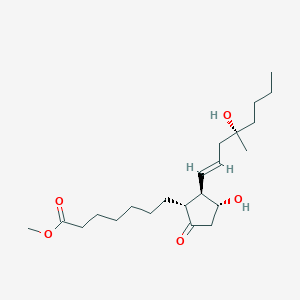
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
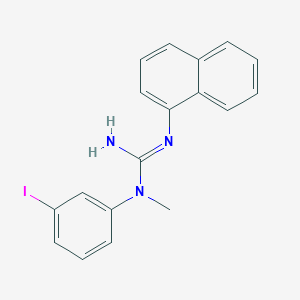
![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)
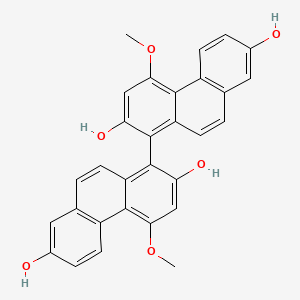
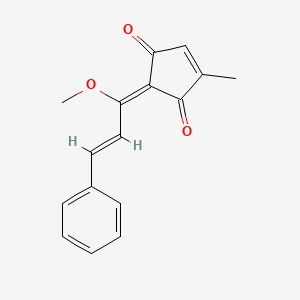
![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)